![molecular formula C11H8F3N3O B15271887 1-Benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B15271887.png)
1-Benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-Benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Preparation Methods
The synthesis of 1-Benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Cycloaddition Reaction: The formation of the triazole ring is achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formylation: The aldehyde group is introduced through formylation reactions, often using reagents like Vilsmeier-Haack reagent or formylation with DMF and POCl3.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-Benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like triethylamine. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles.
Scientific Research Applications
1-Benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity to these targets by increasing lipophilicity and metabolic stability. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
1-Benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Lacks the trifluoromethyl group, resulting in lower lipophilicity and metabolic stability.
5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde: Lacks the benzyl group, which may affect binding affinity and specificity.
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde: The methyl group is less electron-withdrawing than the trifluoromethyl group, affecting reactivity and stability.
The uniqueness of this compound lies in its combination of the benzyl and trifluoromethyl groups, which confer enhanced lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C11H8F3N3O |
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Molecular Weight |
255.20 g/mol |
IUPAC Name |
1-benzyl-5-(trifluoromethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)10-9(7-18)15-16-17(10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
BDFCYSCHFNWCRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C(F)(F)F |
Origin of Product |
United States |
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